molecular formula C11H10N2O2 B189425 1-苄基尿嘧啶 CAS No. 717-00-0

1-苄基尿嘧啶

货号 B189425
CAS 编号: 717-00-0
分子量: 202.21 g/mol
InChI 键: VYBPQVFJJKEBLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyluracil is a chemical compound with the linear formula C11H10N2O2 . It has a molecular weight of 202.215 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 6-arylmethyl derivatives of uracil, which includes 1-Benzyluracil, involves several methods . These methods allow for the modification of the structure and composition of the bridge linking the aryl and heterocyclic fragments . The synthesis of annelated derivatives of 6-benzyluracil is also described .


Molecular Structure Analysis

The molecular structure of 1-Benzyluracil is represented by the linear formula C11H10N2O2 . It has a molecular weight of 202.215 .

科学研究应用

1. 抑制尿嘧啶磷酸化酶

1-苄基尿嘧啶衍生物是尿嘧啶磷酸化酶的有效抑制剂,这是参与嘧啶拯救途径的酶,对癌症化疗和治疗HIV感染具有重要意义。例如,(Lin & Liu, 1985) 发现从1-苄基尿嘧啶衍生的无环核苷类似物是这种酶的非常有效的抑制剂,而且没有明显的细胞毒性。此外,(Orr et al., 1995) 合成了一系列取代芳基的1-苄基尿嘧啶,鉴定出具有增强效力的尿嘧啶磷酸化酶抑制剂。

2. 抗病毒活性

1-苄基尿嘧啶衍生物具有显著的抗病毒特性。(Tanaka et al., 2010) 合成了1-苄基尿嘧啶的6-苄基类似物,显示出强大的抗HIV-1活性。这些化合物抑制了细胞培养中的HIV-1复制,表明它们作为选择性抗HIV药物的潜力。

3. 光物理学和光化学

1-苄基尿嘧啶还用于DNA-蛋白交联模型的研究。(Micciarelli et al., 2014) 调查了5-苄基尿嘧啶及其类似物的光物理和光化学性质,为DNA碱基与芳香族氨基酸的邻近关系提供了见解。

4. 增强药物生物利用度

改善药物化合物的溶解度和生物利用度是1-苄基尿嘧啶衍生物的重要应用。 (Demchenko et al., 2020) 开发了基于1-苄基尿嘧啶衍生物的片剂配方,以增强HIV治疗药物的溶解度和生物利用度。

5. 癌症化疗

一些1-苄基尿嘧啶衍生物已被探索其在癌症化疗中的潜力。(Saito et al., 1999) 研究了苄酰胺衍生物,包括1-苄基尿嘧啶,对抑制组蛋白去乙酰化酶的能力,表明它们在新型化疗策略中的潜力。

属性

IUPAC Name

1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPQVFJJKEBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285494
Record name 1-Benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyluracil

CAS RN

717-00-0
Record name NSC42056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 10 g (89 mmol) of uracil and 24.6 g of potassium carbonate in 350 mL DMF was stirred for 12 hours at room temperature, after which 16.5 mL (139 mmol) of benzyl bromide was added and the reaction allowed to continue for 2 days at room temperature. The undissolved residue was removed by filtration and the solvent removed from the filtrate under reduced pressure. 150 mL water was added to the residue and the mixture extracted 3 times with 100 mL methylene chloride. The collected methylene chloride fractions were washed with water, dried over MgSO4 and evaporated to dryness under reduced pressure. The residue was treated with a small amount of chloroform/methanol 40:1 from which 1-benzyluracil partially crystallizes. 2.6 g 1-benzyluracil was isolated by filtration and the rest was isolated by preparative column chromatography, using chloroform/methanol 40:1 giving a yield of 3.95 g (22%)(m.p. 168–170° C., Lit. 168–170° C., Kundu et al., J. Chem. Soc. Perkin Trans 1, 1985, 1295).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This experiment was performed to verify the role of DMSO solvent in the generation of the bromine electrophile. Thus, this synthesis was done following the same procedure as for the synthesis of 1-benzyl-5-bromouracil, with the sole exception that DMSO was replaced by dimethylformamide (DMF), as solvent. Extraction was done by water-EtOAc and crystallization was done from EtOAc-Hexanes. After filtration, washing with hexanes and drying under high vacuum, 1.4 g of pure 1-benzyluracil, was isolated, as clean white crystals with properties shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In accordance with this process, 6-Chlorouracil (1) is alkylated with 2-(bromomethyl)benzonitrile in the presence of NaH and LiBr in a mixture of DMF-DMSO to produce the N-benzyluracil derivative (2) in 54% yield. Compound (2) is further alkylated with iodomethane and NaH in DMF/THF to give the 1,3 disubstituted uracil (3) in 72% yield. Subsequent displacement of chlorouracil (IV) with 3(R)-aminopiperidine dihydrochloride in the presence of either NaHCO3 in hot methanol or K2CO3 in aqueous isopropanol provides alogliptin (4), which is isolated as the corresponding benzoate salt by treatment with benzoic acid in ethanol. The overall yield of this three-stage process is ˜20-25%. One of the disadvantages of above described process is the difficulty to separate and purify mixtures of solvents with high boiling point (for example, DMF/DMSO) for recycling. Another disadvantage is the usage of hazardous materials such as sodium hydride, which requires anhydrous solvents as a reaction media.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyluracil
Reactant of Route 2
Reactant of Route 2
1-Benzyluracil
Reactant of Route 3
Reactant of Route 3
1-Benzyluracil
Reactant of Route 4
Reactant of Route 4
1-Benzyluracil
Reactant of Route 5
Reactant of Route 5
1-Benzyluracil
Reactant of Route 6
Reactant of Route 6
1-Benzyluracil

Citations

For This Compound
314
Citations
MS Novikov, RW Buckheit Jr, K Temburnikar… - Bioorganic & medicinal …, 2010 - Elsevier
Pyrimidine analogs have long found use over a broad chemotherapeutic spectrum. In an effort to further explore the antiviral potential of several uracil derivatives previously synthesized …
Number of citations: 31 www.sciencedirect.com
JC Ding, MC Liu, HY Wu, ML Hu… - … Section E: Structure …, 2004 - scripts.iucr.org
… 1-Benzyluracil … In 1-benzyluracil, there is an N—H⋯O hydrogen bond, leading to a one-dimensional linear chain structure. Moreover, the benzene rings of adjacent molecules are partially …
Number of citations: 2 scripts.iucr.org
S Youssif, SF Mohamed - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
… derivatives of 5-arylmethylenebis(1methyl-6-amino-2-thiouracils) and 5-aryldipyrimidopyridines were prepared by stirring of 6-amino-1-methyl-2-thiouracil and 6-amino-1-benzyluracil …
Number of citations: 16 link.springer.com
BR Baker, M Kawazu - Journal of Medicinal Chemistry, 1967 - ACS Publications
… 1-benzyluracil (IX), but the phenylpropyluracil (XI) was complexed only about one-half as well as 1-benzyluracil … was complexed about threefold better than 1-benzyluracil (IX) and about …
Number of citations: 18 pubs.acs.org
S El-Kalyoubi, F Agili - Molecules, 2020 - mdpi.com
… 6-amino-1-benzyluracil 1a under reflux condition in ethanol. Additionally, condensation of ethyl 2-(2-hydroxybenzylidene) acetoacetate with 6-amino-1-benzyluracil in DMF afforded 6-…
Number of citations: 17 www.mdpi.com
JC Ding, MC Liu, LJ Zhang, HY Wu - Zeitschrift für Kristallographie …, 2006 - degruyter.com
Crystal structure of 5-fluoro - 1 - benzyluracil,(C6H5)CH2(C4N2H2FO2) … Crystal structure of 5-fluoro - 1 - benzyluracil,(C 6 H 5 )CH 2 (C 4 N 2 H 2 FO 2 ) … Crystal structure of 5-fluoro …
Number of citations: 2 www.degruyter.com
N Sakakibara, M Baba, M Okamoto… - Antiviral Chemistry …, 2015 - journals.sagepub.com
… 7b, which is the regioisomer of 7a, or 1-benzyluracil derivative 1e bound to the HIV-1 RT was … The results of this calculation were the same as that for the unsubstituted 1-benzyluracil 1e (…
Number of citations: 11 journals.sagepub.com
VB Sokolov, AY Aksinenko, TA Epishina… - Russian Chemical …, 2012 - Springer
… Cyclocondensations of imine 1 with 2 aminothiazoline, N cyclohexylbenzamidine, methyl (Z) 3 aminobut 2 enoate, and 6 ami no 1 benzyluracil yielded dihydroimidazo[2,1b]thiazol 5(6H…
Number of citations: 3 link.springer.com
P Manesiotis, AJ Hall, B Sellergren - The Journal of Organic …, 2005 - ACS Publications
… Solution binding to 1-benzyluracil (BU) monitored by 1 H NMR appeared lower than a previously reported pyridine-based monomer. However, as indicated by 1 H NMR and IR spectral …
Number of citations: 60 pubs.acs.org
MS Novikov, AA Ozerov - Chemistry of Heterocyclic Compounds, 2005 - Springer
… The synthesis of novel 5-(phenylamino)-, 5-(benzylamino)-, and 5-(phenethylamino) derivatives of 1-benzyluracil-containing different substituents in the aromatic nucleus has been …
Number of citations: 5 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。